N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine
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Overview
Description
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the condensation of a pyrazole derivative with a cyclopentanone derivative. One common method involves the reaction of 1H-pyrazole with N-methylcyclopentanone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-methyl-1-(2-quinoxalinyl)methanamine oxalate
Uniqueness
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentane ring fused with the pyrazole moiety provides a rigid framework that can influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-2-pyrazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3 |
InChI Key |
SMHGCGNICQWBKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2 |
Origin of Product |
United States |
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